4-Nitrophenyl salicylate

Overview

Description

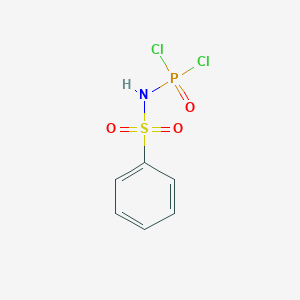

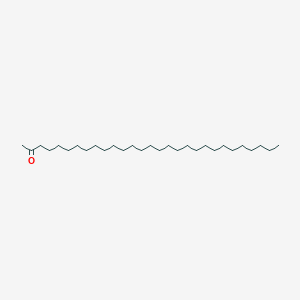

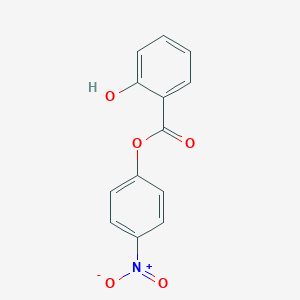

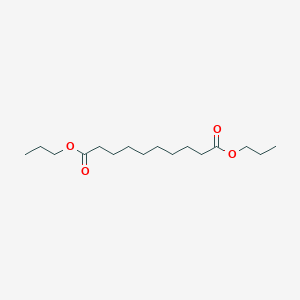

4-Nitrophenyl salicylate is a chemical compound with the molecular formula C13H9NO5 . It contains 29 bonds in total, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 nitro group (aromatic) .

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl salicylate consists of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Its average mass is 259.214 Da and its monoisotopic mass is 259.048065 Da .Chemical Reactions Analysis

4-Nitrophenyl salicylate has been used in various chemical reactions. For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction has become a benchmark to assess the activity of the nanostructured materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl salicylate include a high solubility and electron withdrawing ability of nitro groups . These properties make it difficult to separate aromatic nitro compounds from water by conventional techniques .Scientific Research Applications

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, such as 4-Nitrophenyl salicylate, are superior synthons for indirect radiofluorination of biomolecules . They are used to prepare 18 F-labelled acylation synthons in one step, which is a standard method for indirect radiolabelling . This is particularly useful in molecular imaging techniques like Positron Emission Tomography (PET), which uses radiopharmaceuticals labelled with short-lived radionuclides .

Comparative Study with Other Activated Esters

4-Nitrophenyl salicylate can be used in comparative studies with other activated esters under direct radiofluorination conditions . For instance, a study compared 4-nitrophenyl (PNP) activated esters with the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters . The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

Environmental-Friendly Reduction of 4-Nitrophenol

4-Nitrophenyl salicylate can be used in the environmentally-friendly reduction of 4-nitrophenol . This process involves the electrochemical reduction of 4-nitrophenol over different metallic and carbonaceous substrata . The process is simple and effective, transforming 4-nitrophenol into 4-aminophenol with virtually no undesired by-products .

Water Decontamination

The electrochemical reduction process of 4-nitrophenol, where 4-Nitrophenyl salicylate can be used, is also beneficial for water decontamination . This process helps in the removal of 4-nitrophenol, a low molecular-mass organic compound that is commonly present in soils and in surface and ground waters, thereby causing severe environmental impact and health risk .

Safety and Hazards

While specific safety and hazard information for 4-Nitrophenyl salicylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of 4-Nitrophenyl salicylate research could involve its use in the development of nanostructured materials, given its role in the catalytic reduction of 4-nitrophenol . Additionally, its use in the selective N-terminal acylation of peptides and proteins suggests potential applications in chemical biology and biopharmaceuticals .

Mechanism of Action

Target of Action

4-Nitrophenyl salicylate is a biochemical used in proteomics research It’s known that salicylates, a group to which 4-nitrophenyl salicylate belongs, inhibit prostaglandin synthesis under specific conditions .

Mode of Action

The compound undergoes a process known as the Smiles rearrangement, facilitated by α- and β-Cyclodextrins . This rearrangement proceeds through the mechanism of intramolecular aromatic nucleophilic substitution . The catalysis is interpreted in terms of a tighter binding of the anionic, highly delocalized δ-complex intermediate than that of the substrate to cyclodextrins .

Biochemical Pathways

Salicylates, including 4-Nitrophenyl salicylate, are synthesized from chorismate, derived from the shikimate pathway . Two salicylic acid biosynthetic pathways have been elucidated in plants, namely, the ICS and the PAL pathways . Both pathways originate from a primary metabolic precursor, chorismate .

Pharmacokinetics

For instance, aspirin, a well-known salicylate, is absorbed well in the gastrointestinal tract, but only about 70% is absorbed intact due to first-pass hydrolysis by esterases in the liver . Once in the circulation, aspirin is hydrolyzed rapidly, and its half-life is only about 10 minutes .

Result of Action

It’s known that salicylates inhibit prostaglandin synthesis, which can have various effects on the body, including reducing inflammation and pain .

Action Environment

It’s known that the compound can be used to rapidly prepare 18 f-labelled acylation synthons in one step . This suggests that the compound’s action, efficacy, and stability could be influenced by factors related to the radiofluorination conditions .

properties

IUPAC Name |

(4-nitrophenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTIAAYONYIWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342039 | |

| Record name | 4-Nitrophenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl salicylate | |

CAS RN |

17374-48-0 | |

| Record name | 4-Nitrophenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)